Maxacalcitol-D6, also known as 22-Oxacalcitriol-D6, is a deuterated analog of Maxacalcitol, which is a non-calcemic derivative of vitamin D3. This compound is primarily recognized for its role as a ligand for vitamin D receptors (VDR), particularly in contexts where traditional vitamin D compounds may induce hypercalcemia. The introduction of deuterium in Maxacalcitol-D6 enhances its stability and allows for more precise tracking in metabolic studies, making it a valuable tool in scientific research.
Maxacalcitol-D6 is synthesized from 7-dehydrocholesterol, which serves as a precursor in the biosynthesis of vitamin D compounds. The deuterated version is specifically produced to facilitate various analytical applications, including pharmacokinetic studies and receptor binding assays.
Maxacalcitol-D6 falls under the category of synthetic organic compounds and is classified as a vitamin D analog. It is characterized by its non-calcemic properties, distinguishing it from other vitamin D derivatives that can affect calcium metabolism.
The synthesis of Maxacalcitol-D6 involves several sophisticated chemical processes. One prominent method includes the photochemical ring opening of a hydroxylated side-chain-modified derivative of 7-dehydrocholesterol. This method leverages light to facilitate the reaction, resulting in the formation of the desired compound while incorporating deuterium at specific positions within the molecular structure.
Maxacalcitol-D6 has the molecular formula with a molecular weight of approximately 424.65 g/mol. The structure features several functional groups typical of vitamin D analogs, including hydroxyl groups and a steroid backbone.
Maxacalcitol-D6 participates in various chemical reactions typical for steroidal compounds:
These reactions often require precise control over environmental conditions such as temperature and light exposure to optimize yields and maintain structural integrity.
Maxacalcitol-D6 functions primarily through its interaction with vitamin D receptors, modulating gene expression related to calcium metabolism and cellular differentiation without eliciting significant calcemic effects. This mechanism is crucial for therapeutic applications where calcium homeostasis must be preserved.
Research indicates that Maxacalcitol-D6 exhibits high affinity for VDRs, facilitating transcriptional activation of target genes involved in bone health and immune function without increasing serum calcium levels.
Maxacalcitol-D6 is utilized primarily in research settings for:
Maxacalcitol-D6 (chemical name: (1α,3β,5Z,7E,22E)-22-Dehydro-1,3-dihydroxy-26,26,26,27,27,27-hexadeuterio-9,10-secoergosta-5,7,10(19),22-tetraen-24-one) is a deuterated vitamin D3 analog with the molecular formula C26H36D6O4 and a molecular weight of 424.65 g/mol [1] [2]. The deuterium atoms are incorporated at the C26 and C27 methyl groups of the side chain, replacing all six hydrogen atoms with deuterium (CD3- groups) [1] [6]. This substitution creates a mass shift of +6 Da compared to the non-deuterated parent compound, Maxacalcitol (418.62 g/mol), which is critical for mass spectrometric differentiation. The core structure retains the conjugated triene system (5Z,7E,22E configuration) and 1α,3β-dihydroxy groups essential for vitamin D receptor (VDR) binding [1] [8].
Table 1: Structural Comparison of Maxacalcitol-D6 and Maxacalcitol
Property | Maxacalcitol-D6 | Maxacalcitol |
---|---|---|
Molecular Formula | C26H36D6O4 | C26H42O4 |
Molecular Weight (g/mol) | 424.65 | 418.62 |
Deuterium Positions | C26(CD3), C27(CD3) | None |
CAS Number | Not Assigned | 103909-75-7 |
The deuterium labeling in Maxacalcitol-D6 induces minimal steric alterations due to the identical van der Waals radii of C-H and C-D bonds. However, deuterium’s higher mass reduces the vibrational frequency of C-D bonds (~2100 cm-1) compared to C-H bonds (~2900 cm-1), which can be detected via infrared spectroscopy [4] [6]. Pharmacologically, Maxacalcitol-D6 mirrors the parent compound’s function as a non-calcemic VDR ligand that suppresses parathyroid hormone (PTH) mRNA expression without significantly altering calcium homeostasis [1] [2]. The deuterium substitution specifically enhances metabolic stability by slowing hepatic degradation of the side chain, a phenomenon termed the deuterium isotope effect [6].
The synthesis of Maxacalcitol-D6 employs chemoselective deuteration of the Maxacalcitol precursor at the terminal alkyne stage. Key steps include:
Table 2: Synthetic Parameters for Maxacalcitol-D6 Production
Synthesis Stage | Reagents/Conditions | Deuteration Efficiency |
---|---|---|
Precursor Modification | CD3MgI, THF, -78°C | >90% at C26/C27 |
Hydroxymercuration | Hg(OAc)2, THF/H2O, 25°C | Quantitative |
Deoxymercuration | NaBD4, Ethyl acetate/1M HCl | 92–95% |
Final Purification | RP-HPLC (C18), Methanol:H2O (80:20) | 98–99% isotopic purity |